molecular formula C11H13ClN2O3S2 B2690017 5-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide CAS No. 2034509-30-1

5-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide

Cat. No.: B2690017
CAS No.: 2034509-30-1
M. Wt: 320.81
InChI Key: ZUTYYPLVYVADBI-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a chlorine atom, and a propyl chain linked to an oxazole ring

Scientific Research Applications

5-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using suitable alkyl halides.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via sulfonation reactions using sulfonyl chlorides.

    Chlorination: The chlorine atom can be introduced through chlorination reactions using chlorinating agents such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound, potentially with additional functional groups.

    Reduction: Reduced derivatives, potentially with the removal of oxygen-containing groups.

    Substitution: Substituted derivatives with different functional groups replacing the original substituents.

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Uniqueness

5-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S2/c1-8-7-9(17-14-8)3-2-6-13-19(15,16)11-5-4-10(12)18-11/h4-5,7,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTYYPLVYVADBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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